7-(4-Bromophenyl)-3-[(4-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(4-BROMOPHENYL)-3-[(4-METHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-BROMOPHENYL)-3-[(4-METHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach includes the condensation of appropriate pyrazole and pyrimidine derivatives, followed by bromination and carbamoylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-(4-BROMOPHENYL)-3-[(4-METHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(4-BROMOPHENYL)-3-[(4-METHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-BROMOPHENYL)-3-[(4-METHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-CHLOROPHENYL)-3-[(4-METHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID
- 7-(4-FLUOROPHENYL)-3-[(4-METHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID
Uniqueness
The uniqueness of 7-(4-BROMOPHENYL)-3-[(4-METHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to similar compounds with different halogen substitutions, this compound may exhibit distinct properties and applications.
Properties
Molecular Formula |
C21H17BrN4O3 |
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Molecular Weight |
453.3 g/mol |
IUPAC Name |
7-(4-bromophenyl)-3-[(4-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C21H17BrN4O3/c1-12-2-8-15(9-3-12)24-20(27)16-11-23-26-18(13-4-6-14(22)7-5-13)10-17(21(28)29)25-19(16)26/h2-11,18,25H,1H3,(H,24,27)(H,28,29) |
InChI Key |
ATWMFJNKTQXSTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=CC=C(C=C4)Br)C(=O)O |
Origin of Product |
United States |
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